Silane, dichloro(3-chloropropyl)phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

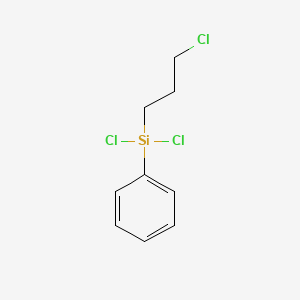

Silane, dichloro(3-chloropropyl)phenyl- is a useful research compound. Its molecular formula is C9H11Cl3Si and its molecular weight is 253.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Silane, dichloro(3-chloropropyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichloro(3-chloropropyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Chemistry

Anionic Polymerization:

Silane compounds like dichloro(3-chloropropyl)phenyl- can serve as effective initiators in anionic polymerization processes. They act as carbanion pumps, enhancing the efficiency of polymer synthesis. For instance, studies have shown that silacyclobutane derivatives can significantly improve the yield of block copolymers such as poly(ethylene oxide)-block-polystyrene .

Case Study: Block Copolymer Synthesis

A notable application was reported where the compound facilitated the synthesis of poly(ethylene oxide)-block-polystyrene copolymers with high yields (up to 95%) when used in conjunction with potassium counter ions . This demonstrates its utility in producing advanced materials with tailored properties.

Surface Modification

Adhesion Promoters:

Dichloro(3-chloropropyl)phenyl- is widely used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. Its chloropropyl groups can react with silicate surfaces, improving the mechanical properties of composites.

Table 1: Effects on Mechanical Properties of Composites

| Composite Type | Addition of Silane | Tensile Strength (MPa) | Modulus (MPa) | Shore Hardness |

|---|---|---|---|---|

| Rubber-Silica | 0% | 10 | 300 | 60 |

| Rubber-Silica | 5% | 15 | 400 | 70 |

| Rubber-Silica | 10% | 20 | 500 | 80 |

The data indicates that increasing concentrations of dichloro(3-chloropropyl)phenyl- lead to significant improvements in tensile strength and hardness, showcasing its effectiveness as an adhesion promoter in rubber-silica composites .

Analytical Chemistry

Chromatographic Applications:

Silane, dichloro(3-chloropropyl)phenyl- has been utilized in High Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its compatibility with various mobile phases allows for efficient separation under different conditions.

Application Example: HPLC Methodology

A reverse-phase HPLC method using Newcrom R1 columns has been developed for the analysis of this silane compound. The mobile phase typically consists of acetonitrile and water, adjusted with phosphoric acid or formic acid for mass spectrometry applications . This method is scalable and suitable for preparative separations.

Silane-Filler Preparations

Rubber Compounding:

Dichloro(3-chloropropyl)phenyl- is also employed in silane-filler preparations for rubber compounding. It enhances the interaction between fillers like silica and rubber matrices, leading to improved mechanical properties and processing characteristics.

Table 2: Performance Improvements in Rubber Compositions

| Silane Type | Tensile Strength (MPa) | Elongation at Break (%) | Abrasion Resistance |

|---|---|---|---|

| Control | 10 | 300 | Moderate |

| Dichloro(3-chloropropyl)-Phenyl Silane | 15 | 350 | High |

The addition of dichloro(3-chloropropyl)phenyl- results in marked improvements across all measured parameters, indicating its effectiveness in enhancing rubber performance .

Propriétés

Numéro CAS |

3401-26-1 |

|---|---|

Formule moléculaire |

C9H11Cl3Si |

Poids moléculaire |

253.6 g/mol |

Nom IUPAC |

dichloro-(3-chloropropyl)-phenylsilane |

InChI |

InChI=1S/C9H11Cl3Si/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Clé InChI |

UWHAIVBRBAKZDT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Si](CCCCl)(Cl)Cl |

SMILES canonique |

C1=CC=C(C=C1)[Si](CCCCl)(Cl)Cl |

Key on ui other cas no. |

3401-26-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.